molecular formula C6H7O6 B1231339 Semidehydroascorbic acid

Semidehydroascorbic acid

Cat. No. B1231339
M. Wt: 175.12 g/mol
InChI Key: LHFJOBMTAJJOTB-JLAZNSOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monodehydro-L-ascorbic acid is an organic radical. It has a role as a mouse metabolite. It derives from a L-isoascorbic acid. It is a conjugate acid of a monodehydro-L-ascorbate(1-).

Scientific Research Applications

Solubility Measurement in Supercritical Carbon Dioxide

A study by Wang and Lee (2014) focused on measuring the solubility of antioxidants, including d-isoascorbic acid and calcium l-ascorbate dihydrate, in supercritical carbon dioxide. This research is significant for understanding the behavior of these antioxidants under different conditions, which could have implications for their use in various industries (Wang & Lee, 2014).

Glycation and Neurite Outgrowth Interference

Scheffler et al. (2019) investigated the effects of ascorbic acid and dehydroascorbic acid-induced glycation on PC12 cells, a model for neuronal plasticity. They found that both compounds lead to protein glycation and interfere with neurite outgrowth, suggesting potential implications in age-related diseases and neuronal development (Scheffler et al., 2019).

Ascorbic Acid Oxidation Mechanism

Research by Njus et al. (2001) presented a model for the redox reactions between metalloproteins and specific organic substrates, focusing on the reaction between ascorbic acid and cytochrome b(561), which involves semidehydroascorbic acid. This study contributes to a better understanding of the biochemical interactions of ascorbic acid and its oxidized forms (Njus et al., 2001).

Potential Anti-Cancer Properties

Toohey (2008) explored the potential of dehydroascorbic acid as an anti-cancer agent. The study highlighted the ability of dehydroascorbic acid to react with homocysteine thiolactone, converting it into a toxic compound that may selectively target cancer cells (Toohey, 2008).

Environmental Applications in Fenton-like Oxidation

Bolobajev, Trapido, and Goi (2015) demonstrated the improvement in the iron activation ability of alachlor Fenton-like oxidation by ascorbic acid. The study highlights the role of ascorbic acid in enhancing the degradation of contaminants, which is relevant for environmental remediation and wastewater treatment (Bolobajev, Trapido, & Goi, 2015).

Role in Cytochrome b561 Function

Kipp, Kelley, and Njus (2001) identified an essential histidine residue in the ascorbate-binding site of cytochrome b561, showing its role in mediating the equilibration of the ascorbate/semidehydroascorbate redox couple across membranes of secretory vesicles. This research is crucial for understanding cellular redox processes and the functioning of cytochrome b561 (Kipp, Kelley, & Njus, 2001).

Antioxidant Power in Exercise

Yimcharoen et al. (2019) studied the effects of ascorbic acid supplementation on oxidative stress markers in healthy women following exercise. This research helps to understand the role of ascorbic acid in managing oxidative stress and muscle damage during physical activity (Yimcharoen et al., 2019).

properties

Product Name

Semidehydroascorbic acid

Molecular Formula

C6H7O6

Molecular Weight

175.12 g/mol

InChI

InChI=1S/C6H7O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-8,10H,1H2/t2-,5+/m0/s1

InChI Key

LHFJOBMTAJJOTB-JLAZNSOCSA-N

Isomeric SMILES

C([C@@H]([C@@H]1C(=O)C(=C(O1)[O])O)O)O

Canonical SMILES

C(C(C1C(=O)C(=C(O1)[O])O)O)O

synonyms

ascorbyl radical
monodehydroascorbate
monodehydroascorbic acid
semidehydroascorbate
semidehydroascorbic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Semidehydroascorbic acid
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